molecular formula C8H11NO2 B1380815 2-Azaspiro[4.4]nonane-1,6-dione CAS No. 1784822-92-9

2-Azaspiro[4.4]nonane-1,6-dione

Cat. No. B1380815
CAS RN: 1784822-92-9
M. Wt: 153.18 g/mol
InChI Key: GESBMLLPMMYSGS-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C8H11NO2 . It is known to be an angiogenesis inhibitor with a 1-oxa-7-azaspiro [4.4]non-2-ene-4,6-dione skeleton .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of spirosuccinimides was synthesized and evaluated for anticonvulsant activity . Another study described an enantioselective synthesis of ®-1-azaspiro [4.4]nonane-2,6-dione ethylene ketal (4), starting from ®-1- (2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester (®-10) in 8 chemical operations .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups . The structure is characterized by a spirocyclic system, which is a type of cyclic system where two rings share a single atom .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of synthesizing its derivatives . These reactions often involve the addition of various functional groups to the spirocyclic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been studied . For instance, the lipophilicity of these compounds was determined using the RP-TLC method .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiomer Separation and Synthesis : 2-Azaspiro[4.4]nonane-1,6-dione has been synthesized and its enantiomers separated via chiral acetals, leading to the development of derivatives like cephlotaxine (Nagasaka, Sato, & Saeki, 1997).

Pharmacological Studies

  • Anticonvulsant Properties : Research has explored the anticonvulsant properties of derivatives of this compound, examining their pharmacological properties in various tests and determining their neurotoxicity (Kamiński, Obniska, & Dybała, 2008).

Chemical Synthesis Techniques

  • One-Pot Synthesis Approaches : Innovative synthesis methods have been developed, such as a Mn(III)-based reaction leading to the formation of 2-oxa-7-azaspiro[4.4]nonanediones, demonstrating the adaptability of this compound in chemical synthesis (Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Analysis

Synthesis of Derivatives

Future Directions

Future research on 2-Azaspiro[4.4]nonane-1,6-dione could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications . Additionally, the synthesis of new derivatives and the study of their properties could provide valuable insights .

Mechanism of Action

Target of Action

The primary targets of 2-Azaspiro[4.4]nonane-1,6-dione are integrin α L β 2, protein arginine deiminase, and matrix metalloproteinases . These targets play crucial roles in various biological processes. For instance, integrin α L β 2 is involved in the delivery of leukocytes to the site of inflammation . Protein arginine deiminase is implicated in various cellular functions, including gene regulation and apoptosis . Matrix metalloproteinases are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it acts as an antagonist of integrin α L β 2, thereby inhibiting the delivery of leukocytes to inflammation sites . It also inhibits the activity of protein arginine deiminase and matrix metalloproteinases .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting integrin α L β 2, it can potentially modulate leukocyte migration and immune response . Its inhibition of protein arginine deiminase can affect protein function and gene regulation . By inhibiting matrix metalloproteinases, it can influence tissue remodeling and disease processes like osteoarthritis and gastric ulcers .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of leukocyte migration, alteration of protein function and gene regulation, and influence on tissue remodeling . These effects can potentially lead to therapeutic benefits in conditions like inflammation, cancer, and tissue degenerative diseases .

properties

IUPAC Name

2-azaspiro[4.4]nonane-1,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-2-1-3-8(6)4-5-9-7(8)11/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESBMLLPMMYSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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